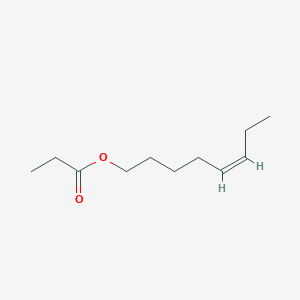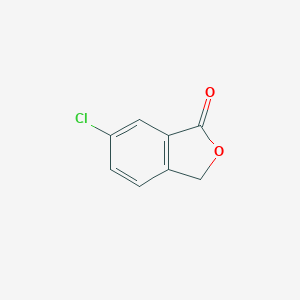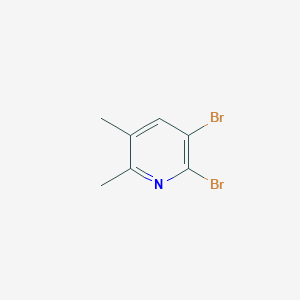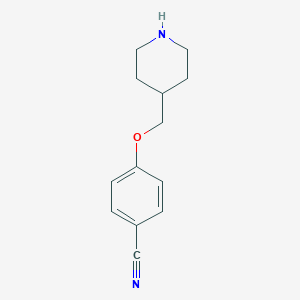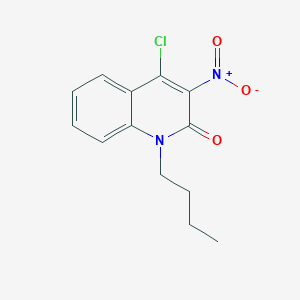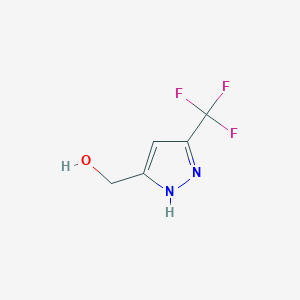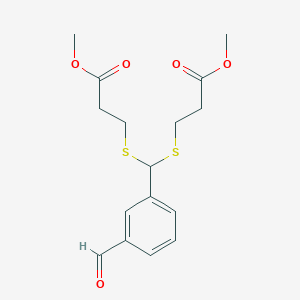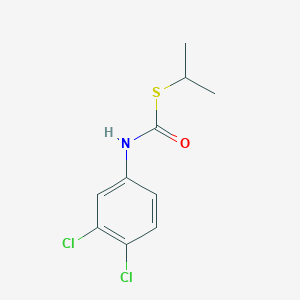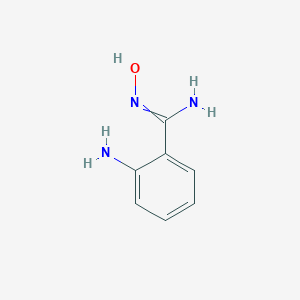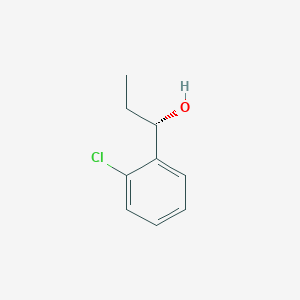
(S)-1-(2-chlorophenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2-chlorophenyl)propan-1-ol, also known as chlorphenesin, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in water and ethanol. Chlorphenesin has shown promise as a useful tool in a variety of research applications due to its unique properties and mechanisms of action.
Wirkmechanismus
Chlorphenesin acts as a muscle relaxant by inhibiting the release of acetylcholine at the neuromuscular junction. It does this by interfering with the transport of vesicles containing acetylcholine to the presynaptic membrane. This results in a decrease in the amount of acetylcholine released into the synaptic cleft, which in turn leads to a decrease in muscle contraction.
Biochemische Und Physiologische Effekte
Chlorphenesin has been shown to have a number of biochemical and physiological effects in the body. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the synaptic cleft. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can have a variety of effects on the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (S)-1-(2-chlorophenyl)propan-1-oln as a research tool is its ability to selectively target the neuromuscular junction. This makes it a useful tool for studying the mechanisms of action of neurotransmitters and other neuromuscular agents. However, (S)-1-(2-chlorophenyl)propan-1-oln can also have a number of side effects, including drowsiness, dizziness, and gastrointestinal disturbances. These side effects can limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on (S)-1-(2-chlorophenyl)propan-1-oln. One area of interest is the development of new drugs that target the neuromuscular junction. Chlorphenesin has shown promise as a starting point for the development of new muscle relaxants and other neuromuscular agents. In addition, further research is needed to fully understand the mechanisms of action of (S)-1-(2-chlorophenyl)propan-1-oln and its effects on the nervous system. This could lead to the development of new treatments for a variety of neuromuscular disorders.
Synthesemethoden
Chlorphenesin can be synthesized through a variety of methods, including the reaction of 2-chlorobenzaldehyde with propanal in the presence of a reducing agent such as sodium borohydride. Other methods include the reduction of 2-chloroacetophenone with sodium borohydride or the reaction of 2-chlorobenzaldehyde with 1-propanol in the presence of a catalyst such as zinc chloride.
Wissenschaftliche Forschungsanwendungen
Chlorphenesin has been used in scientific research for a variety of applications. One of its most common uses is as a muscle relaxant in studies of neuromuscular function. It has also been studied for its potential as a treatment for muscle spasms and other muscle-related disorders. In addition, (S)-1-(2-chlorophenyl)propan-1-oln has been used in studies of the nervous system, including investigations into the mechanisms of action of neurotransmitters and the effects of drugs on synaptic transmission.
Eigenschaften
CAS-Nummer |
158635-38-2 |
|---|---|
Produktname |
(S)-1-(2-chlorophenyl)propan-1-ol |
Molekularformel |
C9H11ClO |
Molekulargewicht |
170.63 g/mol |
IUPAC-Name |
(1S)-1-(2-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
UBOFXBQTRQSKMY-VIFPVBQESA-N |
Isomerische SMILES |
CC[C@@H](C1=CC=CC=C1Cl)O |
SMILES |
CCC(C1=CC=CC=C1Cl)O |
Kanonische SMILES |
CCC(C1=CC=CC=C1Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-2-oxo-1,2-dihydro-pyrimidin-4-yl]-benzamide](/img/structure/B177624.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B177626.png)
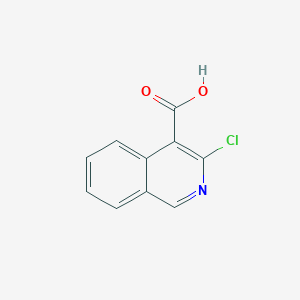
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B177628.png)
